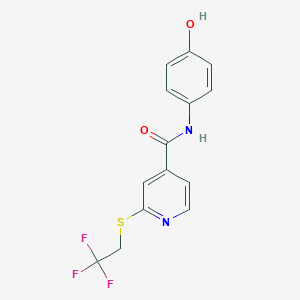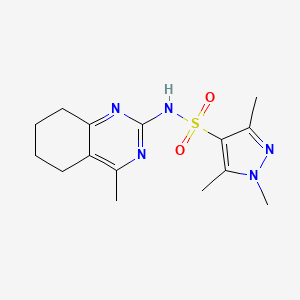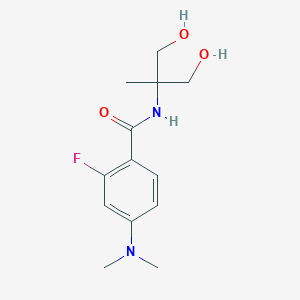
N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied in the field of cardiovascular research. It was first synthesized in 2003 and has since been used to investigate the role of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) in various physiological and pathological processes.
Mecanismo De Acción
N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide inhibits the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of 20-HETE. By blocking this enzyme, this compound reduces the levels of 20-HETE and its downstream effects. The exact mechanism by which this compound interacts with CYP4A is still under investigation, but it is believed to involve binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been demonstrated to lower blood pressure in hypertensive rats, improve renal function in models of kidney disease, and reduce the size of tumors in cancer models. This compound has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the brain and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide in lab experiments include its specificity for the inhibition of CYP4A and its ability to reduce the levels of 20-HETE without affecting other pathways. This compound is also relatively stable and has a long half-life in vivo, making it suitable for chronic studies. However, the limitations of using this compound include its potential off-target effects and the fact that it may not fully inhibit all isoforms of CYP4A.
Direcciones Futuras
There are several future directions for the study of N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide and its effects on 20-HETE. One area of interest is the role of 20-HETE in cancer progression and metastasis, and the potential use of this compound as a therapeutic agent in cancer treatment. Another area of interest is the interaction between 20-HETE and other signaling pathways, such as the renin-angiotensin system and the endothelin system. Finally, the development of more potent and selective inhibitors of CYP4A may lead to new insights into the role of 20-HETE in health and disease.
Métodos De Síntesis
The synthesis of N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 4-chloro-2-nitropyridine with 4-hydroxybenzene-1-sulfonic acid. The resulting compound is then reduced to the corresponding amine, which is subsequently coupled with 2,2,2-trifluoroethylsulfonyl chloride to form the final product. The synthesis of this compound has been described in detail in several publications and is considered to be a reliable and reproducible method.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide has been widely used as a tool to investigate the role of 20-HETE in various biological processes. 20-HETE is a potent vasoconstrictor and has been implicated in the regulation of blood pressure, renal function, and angiogenesis. This compound has been shown to inhibit the synthesis of 20-HETE and has been used to study its effects in animal models of hypertension, stroke, and cancer.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)8-22-12-7-9(5-6-18-12)13(21)19-10-1-3-11(20)4-2-10/h1-7,20H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHYWIVTCNOXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=NC=C2)SCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-4-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]piperazine](/img/structure/B7662757.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)

![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)

![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)

![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
![(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B7662814.png)
![7-Chloro-2-[[3-chloro-2-(methoxymethyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7662817.png)
![2-acetamido-N-[(1-pyridin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7662825.png)
![3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B7662844.png)
![3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7662849.png)
